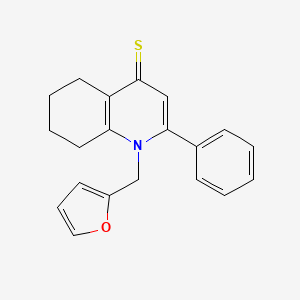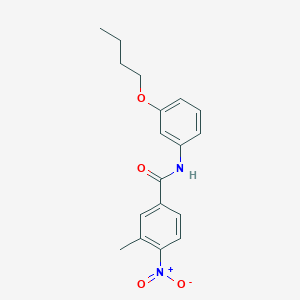![molecular formula C21H21N5O3 B2966582 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone CAS No. 1798458-35-1](/img/structure/B2966582.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 吡贝地尔, 泰舒达, 哌利必地, 双哌嘧啶. It is a clinically used peripheral and cerebral vascular dilator, a dopamine receptor agonist. It can be used alone or in combination with levodopa to treat Parkinson’s disease, improve certain symptoms caused by cognitive impairment in the elderly, such as decreased attention and memory, dizziness, and assist in the treatment of intermittent claudication caused by lower extremity arterial occlusive disease (stage 2) .
Synthesis Analysis
The synthesis of this compound involves several steps including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, 2N NaOH (aq), 7N KOH (aq), EtOH/THF/CH2Cl2, CuI, K3PO4, N,N′-dimethylethylenediamine, NBS, (Boc)2O, DIPEA, DMAP, TFA, BrCH2CN, tBuOK, 2N NaOH (aq), 35% H2O2 (aq), TMSN3, Bu2SnO .Molecular Structure Analysis
The crystal structure of this compound has been determined using X-ray diffraction. The structure was found to be complex, with the compound interacting with the enzyme ALDH3A1 .Chemical Reactions Analysis
The compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats. It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis
The molecular weight of the compound is 298.34. Its IUPAC name is 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine .Scientific Research Applications
Antimicrobial Activity
- Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone. They found variable and modest activity against bacteria and fungi in the synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Cancer Research
- Manasa et al. (2020) designed and synthesized derivatives similar to the compound and evaluated their in vitro cytotoxic activity against various cancer cell lines. Among the synthesized analogs, one particular compound showed high cytotoxicity toward the BT-474 cancer cell line (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).
Neurological Research
- Noh et al. (2011) synthesized a novel T-type calcium channel blocker related to [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone. This compound showed potential as a pain reliever in a rat neuropathic pain model (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Anti-Mycobacterial Potential
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, structurally similar to the compound , as a new anti-mycobacterial chemotype. Several compounds exhibited potential anti-tubercular activity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(20-19(22-24-23-20)16-4-2-1-3-5-16)26-10-8-25(9-11-26)13-15-6-7-17-18(12-15)29-14-28-17/h1-7,12,19-20,22-24H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJAIXHUHMRPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)
![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)
![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)


![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)